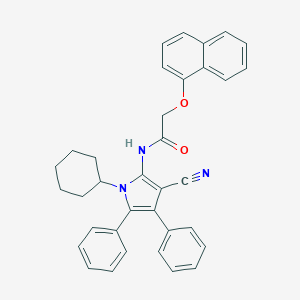![molecular formula C26H25N3O6 B376640 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B376640.png)
2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a chromene core, a nitrobenzyl group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the amino, nitrobenzyl, and methoxyphenyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress can enhance efficiency and safety. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted chromene compounds .
科学的研究の応用
2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic characteristics
作用機序
The mechanism of action of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The chromene core can interact with various biological molecules, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
(5Z)-2-amino-4,6-dimethyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile: This compound shares a similar nitrobenzyl group and amino functionality but has a different core structure.
2-methyl-6-((4-nitrobenzyl)oxy)benzo[d]thiazole: This compound also contains a nitrobenzyl group but differs in its benzothiazole core.
Uniqueness
The uniqueness of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups and the chromene core, which imparts specific chemical and biological properties.
特性
分子式 |
C26H25N3O6 |
|---|---|
分子量 |
475.5g/mol |
IUPAC名 |
2-amino-4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C26H25N3O6/c1-26(2)11-19(30)24-22(12-26)35-25(28)18(13-27)23(24)16-6-9-20(21(10-16)33-3)34-14-15-4-7-17(8-5-15)29(31)32/h4-10,23H,11-12,14,28H2,1-3H3 |
InChIキー |
GHSDDKARGJJAQY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B376557.png)

![butyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B376559.png)


![ethyl 4-[2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl]benzoate](/img/structure/B376567.png)


![2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B376571.png)

![ETHYL 4-[2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376576.png)
![ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376577.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B376578.png)
![N-isobutyl-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B376579.png)
